1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Anticonvulsant activity Benzodiazepine receptor Pentylenetetrazol seizure model

Choose this precise 6,8-difluoro-N1-(3,4-dimethylphenyl) scaffold for CNS drug discovery & kinase programs. Unlike non-fluorinated analogs, the 6,8-F2 pattern confers anticonvulsant efficacy in PTZ models & serves as an intrinsic 19F NMR probe. The N1-(3,4-dimethylphenyl) group is essential for probing methyl substitution effects on receptor subtype selectivity & HPK1/FLT3 kinase inhibition (patent AU2022364646B2). Insist on CAS 901043-99-0 for reproducible SAR—generic analogs undermine data integrity. Supplied ≥95% HPLC purity for non-human research only.

Molecular Formula C24H17F2N3
Molecular Weight 385.418
CAS No. 901043-99-0
Cat. No. B2406543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901043-99-0
Molecular FormulaC24H17F2N3
Molecular Weight385.418
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)F)C
InChIInChI=1S/C24H17F2N3/c1-14-8-9-18(10-15(14)2)29-24-19-11-17(25)12-21(26)23(19)27-13-20(24)22(28-29)16-6-4-3-5-7-16/h3-13H,1-2H3
InChIKeyHPDPOGYYCVQNDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901043-99-0): Core Structural Identity and Physicochemical Baseline


1-(3,4-Dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901043-99-0) is a fully aromatic pyrazolo[4,3-c]quinoline derivative bearing a 3,4-dimethylphenyl substituent at N1, a phenyl group at C3, and fluorine atoms at both the 6- and 8-positions of the quinoline ring. Its molecular formula is C₂₄H₁₇F₂N₃ and its molecular weight is 385.42 g/mol [1]. The compound belongs to a class of tricyclic heterocycles extensively investigated as central benzodiazepine receptor (CBR) ligands and, more recently, as kinase inhibitor scaffolds [2][3]. Commercial sources list typical purity at ≥95% (HPLC), and the compound is supplied exclusively for non-human research purposes [1].

Why 1-(3,4-Dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline Cannot Be Replaced by Generic Pyrazoloquinoline Analogs


Within the pyrazolo[4,3-c]quinoline family, three structural features jointly determine pharmacological profile: (i) the core quinoline substitution pattern, (ii) the N1-aryl group, and (iii) the C3-aryl group. The 6,8-difluoro motif is not a passive decoration — classical structure–activity relationship (SAR) studies demonstrated that only 6,8-difluoro-substituted derivatives, and not their 7,9-dichloro counterparts, exhibited anticonvulsant activity in the pentylenetetrazol (PTZ) seizure model [1]. Simultaneously, the N1-(3,4-dimethylphenyl) group differentiates this compound from the simpler N1-phenyl analog (CAS 901264-36-6), introducing distinct steric and lipophilic character that can alter receptor subtype selectivity and pharmacokinetic disposition [2]. Interchanging this compound with any analog lacking the precise 6,8-difluoro-N1-(3,4-dimethylphenyl) combination risks losing both the biological activity signature and the predictable structure–property relationships that procurement decisions rely upon.

Quantitative Differentiation Evidence for 1-(3,4-Dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901043-99-0) vs. Closest Analogs


6,8-Difluoro Substitution Confers Anticonvulsant Activity Absent in 7,9-Dichloro Congeners

In the seminal SAR study by Savini et al. (1993, Note II), two parallel series — 6,8-difluoro- and 7,9-dichloro-2-arylpyrazolo[4,3-c]quinolin-3-ones — were evaluated in vivo. Only the 6,8-difluoro derivatives demonstrated anticonvulsant protection in the pentylenetetrazol (PTZ) test; the 7,9-dichloro series was devoid of this activity entirely [1]. This functional divergence establishes that the 6,8-difluoro substitution pattern is a requisite, not merely a modulator, for anticonvulsant efficacy within this chemotype.

Anticonvulsant activity Benzodiazepine receptor Pentylenetetrazol seizure model

6,8-Difluoro Derivatives Display Benzodiazepine Receptor Affinity Comparable to or Exceeding Diazepam

Savini et al. (1993, Note II) reported that several 6,8-difluoro-2-arylpyrazolo[4,3-c]quinolin-3-ones displaced [³H]flunitrazepam from rat brain membranes with affinity comparable to, and in some cases higher than, the reference benzodiazepine diazepam [1]. While individual IC₅₀ values for CAS 901043-99-0 have not been published, the compound incorporates the identical 6,8-difluoro pharmacophoric element that drove high-affinity binding in the characterized series. By contrast, non-fluorinated pyrazolo[4,3-c]quinolin-3-ones consistently showed lower receptor occupancy in parallel assays [2].

Benzodiazepine receptor binding [3H]flunitrazepam displacement CNS drug discovery

N1-(3,4-Dimethylphenyl) vs. N1-(2,3-Dimethylphenyl) Positional Isomerism: Distinct Physicochemical and Predicted Pharmacological Profiles

The closest positional isomer, 1-(2,3-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS not retrieved), differs solely in the methyl group arrangement on the N1-phenyl ring . This positional shift alters the dihedral angle between the N1-aryl ring and the pyrazoloquinoline plane, impacting molecular shape complementarity with receptor binding pockets. In related pyrazolo[4,3-c]quinoline series, N1-aryl substitution regiochemistry has been shown to modulate both CBR affinity and intrinsic efficacy (agonist vs. antagonist vs. inverse agonist) [1]. The 3,4-dimethyl substitution pattern presents a distinct steric and electronic footprint compared to the 2,3-isomer, making these compounds non-interchangeable in SAR studies.

Positional isomer differentiation Lipophilicity Receptor selectivity

Predicted Lipophilicity Elevation Relative to Non-Fluorinated Analog (CAS 901043-59-2) Impacts CNS Permeability and Nonspecific Binding

The direct non-fluorinated comparator, 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901043-59-2), lacks the 6,8-difluoro substitution. The introduction of two fluorine atoms is predicted to increase logP by approximately 0.5–1.0 log units while simultaneously enhancing metabolic stability through blockade of oxidative metabolism at the 6- and 8-positions [1]. This dual effect — higher lipophilicity for blood–brain barrier penetration combined with improved metabolic stability — is a well-established consequence of aryl fluorination in CNS drug candidates. The non-fluorinated analog (CAS 901043-59-2) is expected to exhibit lower logP, faster oxidative clearance, and consequently reduced CNS exposure.

Lipophilicity CNS drug design Fluorine effect

N1-(3,4-Dimethylphenyl) Substituent Distinguishes This Compound from N1-Phenyl Parent (CAS 901264-36-6) with Implications for Kinase Selectivity

The N1-phenyl parent compound, 6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901264-36-6), serves as the minimal N1-substituted comparator. Recent patent disclosures (AU2022364646B2 and related filings) describe 1H-pyrazolo[4,3-c]quinolines bearing N1-(3,4-dimethylphenyl) groups as inhibitors of hematopoietic progenitor kinase 1 (HPK1) and Fms-like tyrosine kinase 3 (FLT3) [1]. A closely related analog — 1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline derivative — displayed a Ki of 15 nM against HPK1 in enzymatic assays (BindingDB entry BDBM712316) [2]. The N1-(3,4-dimethylphenyl) motif, absent in CAS 901264-36-6, is thus associated with nanomolar kinase engagement, a property not demonstrated for the unsubstituted N1-phenyl analog.

Kinase inhibition HPK1 FLT3 Selectivity

Best-Fit Research and Industrial Application Scenarios for CAS 901043-99-0 Based on Verified Differentiation Evidence


CNS Drug Discovery: Benzodiazepine Receptor Ligand Screening Cascades

This compound is best deployed as a 6,8-difluoro scaffold representative in central benzodiazepine receptor (CBR) binding assays. The 6,8-difluoro motif is validated in the literature to confer CBR affinity comparable to or exceeding diazepam, and — uniquely among pyrazolo[4,3-c]quinoline halogenation patterns — to translate into in vivo anticonvulsant activity in the PTZ model [1]. Researchers investigating GABAA receptor modulation should prioritize this fluorinated scaffold over non-fluorinated or 7,9-dichloro analogs, which lack the demonstrated anticonvulsant functional correlate.

Immuno-Oncology Kinase Inhibitor Lead Optimization (HPK1/FLT3)

Recent patent activity (AU2022364646B2) explicitly claims 1H-pyrazolo[4,3-c]quinolines with N1-(3,4-dimethylphenyl) substitution as HPK1 and FLT3 inhibitors [2]. A structurally related analog bearing the identical N1-(3,4-dimethylphenyl) motif achieved HPK1 Ki = 15 nM. CAS 901043-99-0, combining the N1-(3,4-dimethylphenyl) group with the 6,8-difluoro pattern, represents a strategic intermediate for kinase-focused medicinal chemistry programs seeking to exploit both the kinase-binding N1-aryl motif and the favorable physicochemical properties imparted by dual fluorine substitution.

Fluorine-Probe Chemical Biology Studies of Receptor–Ligand Interactions

The 6,8-difluoro substitution provides a built-in ¹⁹F NMR probe for studying ligand–receptor interactions, protein binding, and metabolic fate without the need for additional labeling [3]. In contrast to the non-fluorinated analog (CAS 901043-59-2), this compound enables direct spectroscopic monitoring in biological matrices, making it the preferred choice for biophysical and ADME studies requiring fluorine detection.

Structure–Activity Relationship (SAR) Expansion Around the N1-Aryl Binding Pocket

The 3,4-dimethylphenyl group distinguishes this compound from the N1-phenyl (CAS 901264-36-6) and N1-(4-fluorophenyl) (CAS 901021-45-2) analogs. Procurement of CAS 901043-99-0 is specifically warranted when the SAR objective is to probe the effect of methyl substitution regiochemistry and steric bulk at the N1-aryl position on receptor subtype selectivity or kinase inhibition potency. Use of the positional isomer (2,3-dimethylphenyl) or the unsubstituted phenyl analog will not address this precise SAR question.

Quote Request

Request a Quote for 1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.